molecular formula C19H21N5O3 B2823867 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797617-23-2

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2823867
CAS No.: 1797617-23-2
M. Wt: 367.409
InChI Key: YYYSUAJZNKIDGQ-UHFFFAOYSA-N
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Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a novel chemical compound designed for research purposes, integrating a benzofuran moiety and a 1,2,3-triazole ring within its molecular architecture. This hybrid structure is of significant interest in medicinal chemistry, as both benzofuran and 1,2,3-triazole scaffolds are known to confer a range of biological activities and are prevalent in pharmacologically active substances . The benzofuran component is a common feature in natural products and has been associated with various biological activities . The 1,2,3-triazole ring, often incorporated into drug design for its metabolic stability and ability to participate in hydrogen bonding, acts as an active ingredient in several antibiotics . The strategic fusion of these pharmacophores in a single molecule suggests potential for use in early-stage drug discovery research, particularly in the screening of new therapeutic agents. The product is intended for non-human research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-23-12-15(21-22-23)18(25)20-11-13-6-8-24(9-7-13)19(26)17-10-14-4-2-3-5-16(14)27-17/h2-5,10,12-13H,6-9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYSUAJZNKIDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, such as triazole carboxamide, piperidine, or benzofuran derivatives.

Triazole Carboxamide Derivatives
Compound Name Substituents on Triazole Carboxamide Molecular Weight Key Structural Differences Potential Implications Source
Target Compound 1-Methyl, linked to benzofuran-piperidine ~443.5 (est.) Benzofuran-piperidine hybrid Enhanced lipophilicity, CNS penetration -
Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 2-Fluorobenzyl 238.2 Fluorinated aromatic substituent Antiepileptic activity, improved stability
5-Amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenylmethyl, amino group 235.2 Amino substitution, fluorophenyl Altered hydrogen bonding, solubility
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl, methyl ester 271.2 Ester group, difluorination Prodrug potential, metabolic stability

Key Observations :

  • Fluorination in Rufinamide and related analogs improves metabolic stability, whereas the target compound’s non-fluorinated benzofuran may prioritize aromatic interactions over halogen bonding .
Piperidine-Containing Analogs
Compound Name Piperidine Substituents Core Structure Pharmacological Relevance Source
Target Compound Benzofuran-2-carbonyl, methyl-triazole Triazole carboxamide Unknown (structural CNS candidate) -
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Chlorobenzodiazolyl, iodophenyl Benzimidazolone 8-Oxo-Guanine glycosylase inhibitor
1-{[1-(5-Chloro-2-methoxybenzoyl)-4-hydroxypiperidin-4-yl]methyl}-N-methyl-1H-1,2,3-triazole-4-carboxamide Chloro-methoxybenzoyl, hydroxypiperidine Triazole carboxamide Enhanced polarity, hydrogen bonding
Fentanyl Analogs (e.g., N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide) Fluorophenyl, phenethyl Opioid scaffold μ-Opioid receptor agonism

Key Observations :

  • The target compound’s benzofuran-carbonyl group on piperidine distinguishes it from benzimidazolone-based enzyme inhibitors (e.g., ) and opioid-like fentanyl derivatives .
  • The hydroxylated piperidine in ’s analog introduces polarity, suggesting improved aqueous solubility compared to the target compound’s non-hydroxylated piperidine .
Benzofuran Derivatives
Compound Name Benzofuran Substituents Linked Moieties Structural Uniqueness Source
Target Compound 2-Carbonyl-piperidinylmethyl Triazole carboxamide Dual heterocyclic integration -
Benzofuran-2-carbonyl-piperidine intermediates Varied (e.g., alkyl, aryl) Multiple Scaffold for kinase inhibitors

Key Observations :

  • Benzofuran derivatives are often used in kinase inhibitors (e.g., zongertinib in ) due to their planar aromaticity. The target compound’s piperidine-triazole extension may redirect its biological target compared to typical benzofuran-based kinase inhibitors .

Q & A

Q. Q1. How can researchers optimize the synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions with precise control of conditions:

  • Step 1: Benzofuran-2-carboxylic acid activation via coupling reagents (e.g., EDCI/HOBt) to form the benzofuran-2-carbonyl intermediate.
  • Step 2: Piperidine-4-methylamine coupling under basic conditions (e.g., triethylamine in ethanol) to introduce the piperidine moiety.
  • Step 3: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid attachment via amide bond formation, requiring inert atmospheres (N₂/Ar) to prevent oxidation.
    Key parameters include:
  • Temperature control (e.g., 0–5°C for coupling steps to minimize side reactions).
  • Solvent selection (e.g., DMF for solubility vs. ethanol for easy purification).
  • Catalyst use (e.g., Pd/C for hydrogenation in deprotection steps) .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm for benzofuran and triazole), piperidine methylene groups (δ 2.3–3.5 ppm), and methyl groups (δ 3.0–3.5 ppm).
    • ¹³C NMR: Confirm carbonyl carbons (δ 165–175 ppm) and heterocyclic carbons (e.g., benzofuran C=O at ~160 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC-PDA: Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Q. Q3. How can researchers address solubility challenges during in vitro assays?

Methodological Answer: Solubility limitations arise from the compound’s hydrophobic benzofuran and piperidine groups. Strategies include:

  • Co-solvent systems: Use DMSO (≤1% v/v) in aqueous buffers to maintain solubility without cytotoxicity.
  • Salt formation: Convert the free base to hydrochloride salts (e.g., recrystallization from HCl/ethanol) to enhance aqueous solubility .
  • Nanoparticle formulation: Encapsulate in PEGylated liposomes for cell-based studies .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzofuran moiety in biological activity?

Methodological Answer: SAR studies require systematic structural modifications:

  • Analog synthesis: Replace benzofuran with bioisosteres (e.g., indole, thiophene) to assess electronic/steric effects.
  • Pharmacophore mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., benzofuran carbonyl).
  • Biological assays: Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) to correlate substituent effects. Evidence from related compounds suggests benzofuran enhances binding to aromatic residues in enzyme active sites .

Q. Q5. What experimental approaches resolve conflicting data between in vitro potency and in vivo efficacy?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) limitations. Solutions include:

  • Metabolic stability assays: Use liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation of the piperidine ring).
  • Plasma protein binding (PPB): Measure unbound fraction via equilibrium dialysis; high PPB (>95%) reduces free drug availability.
  • PK/PD modeling: Integrate in vitro IC₅₀ and in vivo PK data to optimize dosing regimens. For example, adjust dosing frequency if the compound has a short half-life (<2 hours) .

Q. Q6. How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA): Monitor target protein stabilization after compound treatment via Western blot or mass spectrometry.
  • Bioluminescence resonance energy transfer (BRET): Engineer cells with NanoLuc-tagged targets to quantify compound-target interactions in real time.
  • Knockdown/rescue experiments: Use siRNA to silence the target and confirm loss of compound efficacy, then reintroduce wild-type/mutant targets to validate specificity .

Q. Q7. What strategies mitigate off-target effects identified in high-throughput screening?

Methodological Answer:

  • Counter-screening: Test against panels of related targets (e.g., kinases, GPCRs) to identify selectivity issues.
  • Proteome-wide profiling: Use affinity-based pulldown with chemical probes (e.g., biotinylated analogs) followed by LC-MS/MS to map off-target interactions.
  • Cryo-EM/X-ray crystallography: Resolve co-crystal structures to guide rational modifications (e.g., adding substituents to block off-target binding pockets) .

Data Contradiction Analysis

Q. Q8. How should researchers interpret conflicting cytotoxicity results across different cell lines?

Methodological Answer: Variability may stem from cell line-specific factors:

  • Genetic background: Check for mutations in target pathways (e.g., p53 status in cancer cell lines).
  • Membrane transporter expression: Use inhibitors (e.g., verapamil for P-gp) to assess efflux pump involvement.
  • Redox environment: Measure intracellular glutathione levels; high levels may detoxify reactive metabolites. Normalize data using viability assays (e.g., ATP-based CellTiter-Glo) .

Q. Q9. What methodologies confirm the stability of this compound under physiological conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic (pH 2), basic (pH 9), oxidative (H₂O₂), and photolytic conditions (ICH Q1B).
  • LC-MS stability profiling: Monitor degradation products (e.g., piperidine ring oxidation) over 24–72 hours in simulated gastric/intestinal fluids.
  • Plasma stability assays: Incubate with human/mouse plasma at 37°C; instability (>20% degradation in 1 hour) necessitates prodrug strategies .

Methodological Best Practices

Q. Q10. How can researchers design robust dose-response studies for this compound?

Methodological Answer:

  • Dose range: Test 8–10 concentrations spanning 3 logs (e.g., 1 nM–100 µM) to capture full sigmoidal curves.
  • Replicates: Use n ≥ 3 biological replicates to account for plate-to-plate variability.
  • Normalization: Include positive/negative controls (e.g., staurosporine for cytotoxicity) and normalize data to vehicle-treated cells.
  • Statistical analysis: Fit curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

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